2-Fluoro-6-(trifluoromethyl)benzamide
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Overview
Description
2-Fluoro-6-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H5F4NO It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Fluoro-6-(trifluoromethyl)benzamide typically involves the following steps:
Acyl Chlorination: 2-Fluoro-6-(trifluoromethyl)benzoic acid is treated with an acid-binding agent and a chlorinating agent to form 2-Fluoro-6-(trifluoromethyl)benzoyl chloride.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for higher yield and purity. The process involves:
- Using high-quality reagents and solvents.
- Controlling reaction temperatures and times precisely.
- Employing purification techniques such as recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different functionalized derivatives .
Scientific Research Applications
2-Fluoro-6-(trifluoromethyl)benzamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs due to its unique chemical properties.
Agrochemicals: The compound is employed in the development of herbicides and pesticides.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable component in drug design, where it can interact with enzymes, receptors, or other proteins to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzamide
- 2-Fluoro-5-(trifluoromethyl)benzamide
- 2-Fluoro-3-(trifluoromethyl)benzamide
Uniqueness
2-Fluoro-6-(trifluoromethyl)benzamide is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzamide ring. This arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its isomers .
Properties
IUPAC Name |
2-fluoro-6-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-5-3-1-2-4(8(10,11)12)6(5)7(13)14/h1-3H,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQGJCJJFXIYHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372126 |
Source
|
Record name | 2-Fluoro-6-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144851-59-2 |
Source
|
Record name | 2-Fluoro-6-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 144851-59-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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